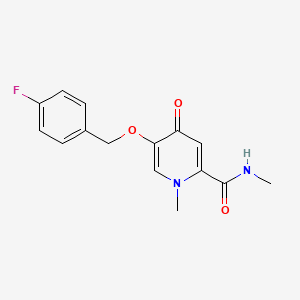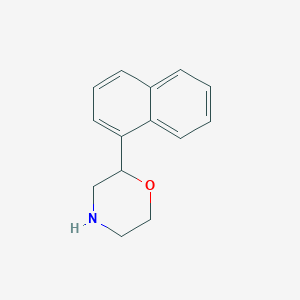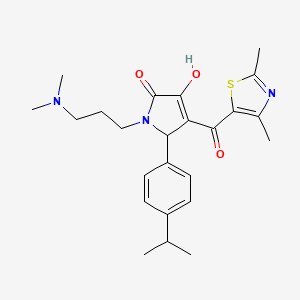![molecular formula C11H10N2O4S B2697983 (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid CAS No. 895839-74-4](/img/structure/B2697983.png)
(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is an intriguing compound due to its complex molecular structure and diverse chemical properties. It belongs to the family of heterocyclic compounds, specifically pyrimidines, and features both cyclic and acyclic functional groups that lend it a variety of chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid can be approached via multiple synthetic routes:
Cyclopentannulation of thiophene derivatives: : This route involves the cyclization of a thiophene derivative with a suitable precursor to form the cyclopenta[4,5]thieno moiety
Microwave-assisted synthesis: : Microwave irradiation can be employed to accelerate the synthesis, yielding the target compound in reduced timeframes with potentially higher yields.
Industrial Production Methods
Industrial production of this compound typically involves:
Batch processing: : Utilizes sequential addition of reagents and intermediate purification steps.
Flow chemistry: : Offers continuous production with better control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It undergoes oxidation reactions to form derivatives with varying oxidation states, often using reagents like potassium permanganate.
Reduction: : Can be reduced using agents like sodium borohydride to alter the ketone or other reducible groups.
Substitution: : Halogenation and nucleophilic substitution reactions with reagents like phosphorus tribromide or sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: : Phosphorus tribromide, thionyl chloride.
Major Products
Oxidized derivatives: : Hydroxy-acid compounds.
Reduced derivatives: : Alkanes or alcohol derivatives.
Substituted compounds: : Various halogenated and nucleophilic substitution products.
Applications De Recherche Scientifique
Chemistry
Catalysts: : Utilized as ligands or intermediates in catalysis.
Synthesis of heterocyclic compounds: : A building block for complex molecules.
Biology
Enzyme inhibitors: : Acts on specific enzymes due to its structural similarity with biological substrates.
Antimicrobial agents: : Shows potential due to its unique structural properties.
Medicine
Drug development: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Biomarker discovery: : Used in research focused on identifying novel biomarkers.
Industry
Material science: : Used in the development of specialized polymers and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through:
Molecular targets: : Interacts with specific proteins or enzymes, modulating their activity.
Pathways: : Involved in signal transduction pathways, influencing cellular responses and biochemical cascades.
Comparaison Avec Des Composés Similaires
Unique Features
Complexity: : The combination of cyclopenta[4,5]thieno and pyrimidine rings makes it structurally unique.
Functional Groups: : The presence of both hydroxy and oxo groups confers diverse reactivity.
Similar Compounds
(2-hydroxy-4-oxo-6,7-dihydro-4H-pyrido[3,2-d]pyrimidin-3(5H)-yl)acetic acid: : Similar structure but with a pyrido ring instead of cyclopenta[4,5]thieno.
(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoic acid: : Propanoic acid analog.
There you have it—a detailed dive into the world of (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid. Curious about anything specific?
Propriétés
IUPAC Name |
2-(10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7(15)4-13-10(16)8-5-2-1-3-6(5)18-9(8)12-11(13)17/h1-4H2,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUAJKOGYPHYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2697901.png)
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)

![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)


![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2697910.png)

![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)
![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)

![1-[2-(Methylsulfanyl)phenyl]propan-2-one](/img/structure/B2697921.png)

